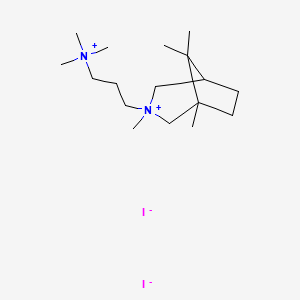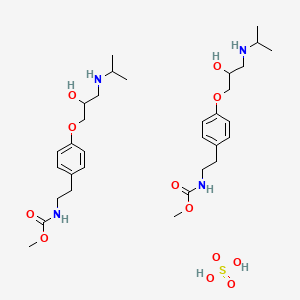
Carbazomycin B
Übersicht
Beschreibung
Carbazomycin B is a bioactive compound produced by the marine Actinobacterium Streptomyces luteoverticillatus strain SZJ61. It exhibits antifungal properties and inhibits the in vitro growth of fungi pathogenic to plants . The compound belongs to the carbazomycin family and has garnered interest due to its potential applications in medicine and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Carbazomycins, including Carbazomycin B, were first isolated from Streptoverticillium ehimense and are known for inhibiting the growth of phytopathogenic fungi. The carbon skeleton of Carbazomycin B was explored in detail (Kaneda, Kitahara, Yamasaki, & Nakamura, 1990).
Carbazole derivatives like Carbazomycin A and Carbazomycin B exhibit significant antibacterial and antifungal activities. Their potential for anticancer and anti-HIV activities has also been reported (Gunaseelan, Thiruvalluvar, Martin, Prasad, & Butcher, 2007).
Carbazomycins B and C, derived from Streptomyces sp. BCC26924, demonstrated antimalarial activity against Plasmodium falciparum and anti-tuberculosis activity. These findings highlight the potential pharmaceutical applications of Carbazomycin B in treating infectious diseases (Intaraudom, Rachtawee, Suvannakad, & Pittayakhajonwut, 2011).
Carbazomycin B has shown potent inhibitory activity against lipid peroxidation, suggesting its role as a free radical scavenger and its potential in protecting tissues from oxidative damage (Kato, Kawasaki, Urata, & Mochizuki, 1993).
The strain Streptomyces luteoverticillatus SZJ61, which produces Carbazomycin B, was studied for its genome, revealing insights into the biosynthetic mechanisms of Carbazomycin B. This genomic information is valuable for understanding the production of bioactive compounds with pharmaceutical applications (Feng et al., 2019).
Inhibitory effects of Carbazomycin B produced by Streptomyces roseoverticillatus 63 were observed against Xanthomonas oryzae pv. oryzae, indicating its potential as a biocontrol agent for agricultural applications (Shi et al., 2021).
Eigenschaften
IUPAC Name |
3-methoxy-1,2-dimethyl-9H-carbazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-8-9(2)15(18-3)14(17)12-10-6-4-5-7-11(10)16-13(8)12/h4-7,16-17H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMFXFPFPDTBHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1NC3=CC=CC=C32)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30226110 | |
| Record name | Carbazomycin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbazomycin B | |
CAS RN |
75139-38-7 | |
| Record name | Carbazomycin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75139-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbazomycin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075139387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbazomycin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2r,3s,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-4-Hydroxy-3-(Phosphonooxy)tetrahydrofuran-2-Yl]methyl (3r)-3-Hydroxy-2,2-Dimethyl-4-Oxo-4-{[3-Oxo-3-({2-[(2-Oxopropyl)thio]ethyl}amino)propyl]amino}butyl Dihydrogen Diphosphate](/img/structure/B1203667.png)










![2-[(4-chlorophenyl)methylideneamino]oxy-N,N-diethylethanamine](/img/structure/B1203684.png)
